4-(Metiltio)bencil alcohol

Descripción general

Descripción

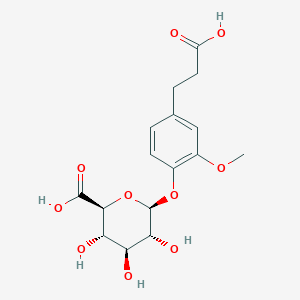

4-(Methylthio)benzyl alcohol is a chemical compound that is part of a broader class of sulfur-containing organic molecules. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The methylthio group attached to the benzyl alcohol moiety can influence the physical, chemical, and biological properties of the molecule, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of compounds related to 4-(Methylthio)benzyl alcohol often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, complexes of ruthenium with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been synthesized using a 'Click' reaction, showcasing the potential for incorporating sulfur-containing groups into complex molecules . Additionally, base-mediated strategies have been employed to synthesize furans with a methylthio substituent, indicating the versatility of sulfur in facilitating domino coupling/annulation reactions . These methods highlight the synthetic accessibility of methylthio-substituted compounds and their derivatives.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds, including those with a methylthio group, can be elucidated using various spectroscopic techniques and crystallography. For example, the structure of 4-(benzylthio)-1,3-oxazol-5(2H)-one was confirmed by X-ray crystallography, demonstrating the importance of structural analysis in understanding the properties of these molecules . Additionally, the structural determination of 2- and 4-(methylthio)benzoic acid through powder X-ray diffraction and Hirshfeld surface analysis provides insight into the intermolecular interactions and the influence of the methylthio group's position on the molecule's properties .

Chemical Reactions Analysis

The presence of a methylthio group can significantly affect the reactivity of a molecule. For instance, the catalytic activity of ruthenium complexes with sulfur-containing ligands in oxidation and transfer hydrogenation reactions has been studied, showing efficient catalysis under various conditions . Furthermore, the synthesis of benzylic alcohols through selective C–H oxidation indicates that the methylthio group can be retained during functional group transformations, which is crucial for the development of new synthetic methodologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Methylthio)benzyl alcohol and related compounds are influenced by the presence of the methylthio group. For example, solvent effects on molecular aggregation have been observed in compounds with thiadiazolyl and benzene diol moieties, suggesting that the methylthio group can impact solubility and aggregation behavior . Additionally, the electronic properties, such as the HOMO–LUMO energy gap, can be affected by the position of the methylthio group, as seen in the comparison between ortho- and para-substituted methylthio benzoic acids .

Aplicaciones Científicas De Investigación

Farmacología

En farmacología, 4-(Metiltio)bencil alcohol se utiliza en la síntesis de agentes antihiperglucémicos . Estos compuestos son cruciales en el tratamiento de la diabetes al ayudar a reducir los niveles altos de azúcar en la sangre. El papel del compuesto en la creación de (4-sustituido bencil)(trifluorometil)pirazolos y -pirazololes muestra su potencial en el desarrollo de nuevos medicamentos terapéuticos.

Síntesis orgánica

La síntesis orgánica a menudo emplea This compound como precursor o intermedio. Es particularmente útil en la protección y desprotección de grupos hidroxilo alcohólicos . Este proceso es esencial cuando hay varios grupos funcionales presentes en un compuesto, pero se desea una reactividad selectiva.

Ciencia de los materiales

En la ciencia de los materiales, This compound juega un papel en la síntesis de compuestos a través de reacciones de acoplamiento en cascada . Estas reacciones son significativas para el desarrollo de nuevos materiales con propiedades específicas, como una mayor resistencia o una conductividad eléctrica alterada.

Ciencia ambiental

En la ciencia ambiental, This compound puede estar involucrado en el estudio de los procesos de degradación química o el desarrollo de materiales ecológicos. Sus propiedades oxidativas, por ejemplo, podrían ser relevantes en la investigación sobre la reducción de la contaminación o el tratamiento de residuos .

Safety and Hazards

4-(Methylthio)benzyl alcohol should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . It should be used only outdoors or in a well-ventilated area . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Propiedades

IUPAC Name |

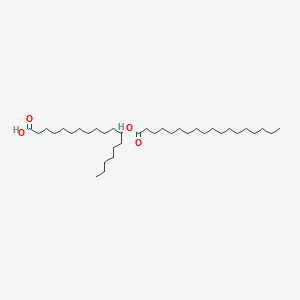

(4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXQKSQYMREAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343894 | |

| Record name | 4-(Methylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3446-90-0 | |

| Record name | 4-(Methylthio)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(Methylthio)benzyl alcohol be easily oxidized, and what are the advantages of the method described in the research?

A1: Yes, 4-(Methylthio)benzyl alcohol can be efficiently oxidized to 4-(methylthio)benzaldehyde using a copper(II)/2,2,6,6,-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system at room temperature. [] This method offers several advantages:

- Tolerance to coordinating groups: This method successfully oxidizes 4-(Methylthio)benzyl alcohol, which is considered a challenging substrate due to the potential for the sulfur atom to coordinate with transition metal catalysts. []

Q2: What is a practical application of synthesizing 4-(methylthio)phenylacetonitrile?

A2: 4-(methylthio)phenylacetonitrile, which can be synthesized from 4-(Methylthio)benzyl alcohol, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. [] The efficient synthesis of this compound is crucial for developing cost-effective and scalable production processes for these valuable products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)